1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone
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Overview
Description
1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the phenoxyethanone moiety is attached via etherification or esterification reactions. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and selectivity towards its targets. Overall, the compound’s effects are mediated through its ability to interfere with key biological processes, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone
- 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone
- 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone
Uniqueness
1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone stands out due to its unique combination of structural features, including the thiadiazole and piperidine rings, and the phenoxyethanone moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications. Its versatility in undergoing different chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-2-15-18-19-17(23-15)13-8-10-20(11-9-13)16(21)12-22-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDGMIIDHZBPJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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